molecular formula C8H7BrClNO B1266498 2-Bromo-n-(4-chlorophenyl)acetamide CAS No. 5343-64-6

2-Bromo-n-(4-chlorophenyl)acetamide

Cat. No.: B1266498
CAS No.: 5343-64-6
M. Wt: 248.5 g/mol
InChI Key: YSTUPBOIUOUMHG-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Structure Analysis

Research by Hazra et al. (2014) explored the crystal structures of derivatives similar to 2-Bromo-n-(4-chlorophenyl)acetamide. These structures demonstrated intermolecular hydrogen bonds and weak C-H···Cl/Br interactions, contributing to the formation of three-dimensional architectures. This research is significant for understanding the molecular arrangement and potential applications in material science (Hazra et al., 2014).

2. Supramolecular Assembly

Studies by Boechat et al. (2011) on compounds structurally similar to this compound revealed intricate intermolecular interactions. These interactions, such as N-H···O and C-H···N hydrogen bonds, were responsible for generating three-dimensional arrays in the crystal structures, highlighting potential applications in designing new materials with specific properties (Boechat et al., 2011).

3. Nonlinear Optical Properties

A study by Castro et al. (2017) examined the nonlinear optical properties of organic crystals structurally related to this compound. These properties are essential for applications in photonic devices like optical switches and modulators. The research provided insights into the potential of these compounds for use in optical and energy applications (Castro et al., 2017).

4. Anticonvulsant and Antidepressant Activity

Xie et al. (2013) synthesized derivatives of this compound and studied their anticonvulsant and antidepressant activities. This research highlights the potential therapeutic applications of these compounds in treating neurological disorders (Xie et al., 2013).

5. Potential Antibacterial Agents

Desai et al. (2008) synthesized and evaluated the antibacterial activity of various derivatives of this compound. The research provided valuable insights into the potential use of these compounds as antibacterial agents against various bacterial strains (Desai et al., 2008).

Safety and Hazards

2-Bromo-N-(4-chlorophenyl)acetamide is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Bromo-n-(4-chlorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as growth and differentiation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have demonstrated that the compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via renal and hepatic routes . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUPBOIUOUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968100
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-64-6
Record name 5343-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 g 4-Chloro-phenylamine and 1.5 mL pyridine in 30 mL toluene, 8 g bromo-acetyl bromide dissolved in 10 mL toluene were added dropwise under ice cooling. After 2 h the precipitate was isolated by filtration and recrystallized from toluene to yield a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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